molecular formula C5H11NO2S B3322579 2-Methylthiomorpholine 1,1-dioxide CAS No. 148761-51-7

2-Methylthiomorpholine 1,1-dioxide

Cat. No. B3322579
CAS RN: 148761-51-7
M. Wt: 149.21 g/mol
InChI Key: SXESUMISQDGBIE-UHFFFAOYSA-N
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Description

2-Methylthiomorpholine 1,1-dioxide is an organosulfur compound. It has a molecular formula of C5H11NO2S and a molecular weight of 149.21 g/mol . The compound is commonly used in various scientific experiments.


Molecular Structure Analysis

The IUPAC name for 2-Methylthiomorpholine 1,1-dioxide is 2-methyl-1,4-thiazinane 1,1-dioxide . The InChI and Canonical SMILES representations provide a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

2-Methylthiomorpholine 1,1-dioxide has a molecular weight of 149.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are 149.05104977 g/mol . The Topological Polar Surface Area is 54.6 Ų . The compound has a Heavy Atom Count of 9 .

properties

IUPAC Name

2-methyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXESUMISQDGBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284649
Record name Thiomorpholine, 2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148761-51-7
Record name Thiomorpholine, 2-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148761-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthiomorpholine 1,1-dioxide
Reactant of Route 2
2-Methylthiomorpholine 1,1-dioxide
Reactant of Route 3
2-Methylthiomorpholine 1,1-dioxide
Reactant of Route 4
2-Methylthiomorpholine 1,1-dioxide
Reactant of Route 5
2-Methylthiomorpholine 1,1-dioxide
Reactant of Route 6
2-Methylthiomorpholine 1,1-dioxide

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